Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the thiazole ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The acetyl group is introduced through the reaction of the intermediate with acetyl chloride.
Formation of the Piperazine Derivative: The final step involves the reaction of the intermediate with piperazine and ethyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and antitumor agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, leading to inhibition of their activity . The compound may also induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that contains a thiazole ring.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity . The presence of the 4-chlorophenylsulfonyl group enhances its antimicrobial and antitumor properties .
Biological Activity
Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article summarizes the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperazine moiety, a thiazole ring, and a sulfonamide group. Its molecular formula is C15H18ClN3O4S, and it exhibits significant lipophilicity with an XLogP value of approximately 3.2, indicating favorable membrane permeability for biological applications .
Biological Activities
1. Antimicrobial Activity
this compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds containing the sulfonamide moiety exhibit potent antibacterial effects due to their ability to inhibit bacterial growth through interference with folic acid synthesis .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Bacillus subtilis | 64 µg/mL |
2. Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive function and has implications in treating neurodegenerative diseases such as Alzheimer's .
3. Anticancer Properties
Research has shown that derivatives of piperazine can exert cytotoxic effects on various cancer cell lines. The presence of the thiazole ring in this compound enhances its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group interacts with the active site of target enzymes like AChE, leading to effective inhibition.
- Disruption of Bacterial Cell Wall Synthesis : The compound interferes with bacterial metabolism, particularly in pathways involving folic acid synthesis.
- Induction of Apoptosis : The thiazole ring contributes to the compound's ability to trigger apoptotic pathways in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Sanchez-Sancho et al. synthesized a series of piperazine derivatives and evaluated their antimicrobial efficacy against common pathogens. This compound was among the most effective compounds tested, particularly against Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective properties, researchers assessed the impact of this compound on AChE inhibition in vitro. Results indicated that at concentrations as low as 10 µM, the compound effectively inhibited AChE activity by over 50%, suggesting potential for therapeutic use in cognitive disorders .
Properties
Molecular Formula |
C18H21ClN4O5S2 |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
ethyl 4-[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H21ClN4O5S2/c1-2-28-18(25)23-9-7-22(8-10-23)16(24)11-14-12-29-17(20-14)21-30(26,27)15-5-3-13(19)4-6-15/h3-6,12H,2,7-11H2,1H3,(H,20,21) |
InChI Key |
PENNVWTXPMOKQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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